Ethyl 2-cyano-3-methylpentanoate (CAS 7309-45-7) is a mono-alkylated cyanoacetate derivative featuring a sterically demanding sec-butyl group. In industrial synthesis, it serves as a critical building block for pharmaceuticals, particularly in the production of intermediate-acting barbiturates and alpha-keto-isoleucine derivatives. The compound's dual functionalization—a highly reactive cyano group and an ester moiety—enables efficient Knoevenagel condensations and subsequent alkylations. For procurement teams, sourcing this pre-alkylated intermediate is highly preferred over in-house synthesis, as it bypasses the notoriously low-yielding secondary alkylation of ethyl cyanoacetate, which is prone to extensive E2 elimination side reactions[1].
Substituting Ethyl 2-cyano-3-methylpentanoate with generic aliphatic cyanoacetates (such as the isopropyl or n-butyl analogs) or malonate equivalents critically alters both process chemistry and downstream product performance. From a process perspective, substituting with diethyl sec-butylmalonate reduces the acidity of the alpha-proton by approximately 4 pKa units, severely depressing the yield of subsequent quaternary alkylation steps unless highly aggressive bases are employed. From an application perspective, the specific steric bulk and lipophilicity of the sec-butyl group are non-negotiable for target pharmaceutical APIs; using an n-butyl or isobutyl analog fundamentally shifts the pharmacological half-life and target binding affinity of the resulting active pharmaceutical ingredient, rendering the final product non-compliant with established drug master files [1].
The synthesis of complex APIs often requires the formation of a quaternary carbon center via a second alkylation step. Ethyl 2-cyano-3-methylpentanoate features an alpha-proton with a significantly lower pKa compared to its malonate counterpart, allowing for efficient deprotonation by mild alkoxide bases. Comparative process studies demonstrate that ethylation of this cyanoacetate using sodium ethoxide achieves an 84% yield of the quaternary intermediate, whereas the equivalent reaction with diethyl sec-butylmalonate stalls at <55% yield due to incomplete enolate formation[1].
| Evidence Dimension | Second-stage alkylation yield (ethylation with EtBr/NaOEt) |
| Target Compound Data | 84% yield (pKa ~11.5) |
| Comparator Or Baseline | Diethyl sec-butylmalonate (<55% yield, pKa ~15.5) |
| Quantified Difference | >29% absolute yield improvement using standard alkoxide bases |
| Conditions | 1.1 eq NaOEt in EtOH, 1.2 eq EtBr, reflux, 6 hours |
Enables the use of safer, cost-effective alkoxide bases for quaternary carbon formation, avoiding the need for hazardous sodium hydride in scale-up.
Attempting to synthesize Ethyl 2-cyano-3-methylpentanoate in-house via the alkylation of ethyl cyanoacetate with 2-bromobutane is highly inefficient. The sterically hindered nature of the secondary halide strongly favors E2 elimination over SN2 substitution. Procuring the >98% pure commercial compound eliminates the burden of separating unreacted starting materials and volatile 2-butene byproducts. In-house crude synthesis typically yields only 45-50% of the target compound, heavily contaminated with dialkylated and elimination impurities, requiring costly fractional distillation [1].
| Evidence Dimension | Target compound purity and process recovery |
| Target Compound Data | >98% purity (Commercial Procurement) |
| Comparator Or Baseline | In-house synthesis from 2-bromobutane (~45-50% crude yield) |
| Quantified Difference | Eliminates ~30% E2 elimination byproducts and associated distillation bottlenecks |
| Conditions | Standard SN2 conditions (K2CO3, DMF or NaOEt/EtOH) |
Direct procurement bypasses severe yield losses and purification bottlenecks inherent to secondary halide alkylations, streamlining API manufacturing timelines.
The specific branching of the sec-butyl group in Ethyl 2-cyano-3-methylpentanoate imparts a precise lipophilic profile to downstream APIs, which cannot be replicated by linear isomers. When converted to barbituric acid derivatives, the sec-butyl substituted product exhibits a targeted partition coefficient for intermediate-acting central nervous system penetration. Substituting with the n-butyl analog (ethyl 2-cyanohexanoate) increases the lipophilicity too far, shifting the resulting API from an intermediate-acting to a short-acting profile, which is unacceptable for formulations requiring sustained therapeutic windows[1].
| Evidence Dimension | Calculated LogP of the mono-alkylated precursor |
| Target Compound Data | LogP ~ 2.17 (sec-butyl branching) |
| Comparator Or Baseline | Ethyl 2-cyanohexanoate (n-butyl analog, LogP ~ 2.45) |
| Quantified Difference | ~0.28 LogP unit difference, critically altering downstream API blood-brain barrier penetration rates |
| Conditions | In silico prediction / standard partition coefficient assays |
Strict adherence to the sec-butyl isomer is mandatory to maintain the required pharmacokinetic profile and regulatory compliance of the final pharmaceutical product.
Ethyl 2-cyano-3-methylpentanoate is a primary starting material for manufacturing secbutabarbital (butabarbital) and related sedatives. Its activated alpha-carbon allows for a high-yielding second alkylation with ethyl bromide, followed by condensation with urea. Procuring this specific precursor ensures the correct sec-butyl stereocenter branching required for the drug's established intermediate-acting pharmacokinetic profile [1].
In the synthesis of keto-analogues of essential amino acids (used in chronic kidney disease management), this compound serves as a critical intermediate. It undergoes oxidative cleavage and hydrolysis to form alpha-keto-isoleucine. The pre-installed sec-butyl group directly matches the carbon skeleton of isoleucine, making this cyanoacetate a highly efficient, atom-economical precursor compared to building the chain from smaller fragments [2].
Corrosive;Irritant